molecular formula C8H8N4O2 B14720797 1,4-Dinitroso-2,3-dihydroquinoxaline CAS No. 6335-61-1

1,4-Dinitroso-2,3-dihydroquinoxaline

Cat. No.: B14720797
CAS No.: 6335-61-1
M. Wt: 192.17 g/mol
InChI Key: DKNBSVJXLHTVEG-UHFFFAOYSA-N
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Description

1,4-Dinitroso-2,3-dihydroquinoxaline (C₈H₆N₄O₂, MW 206.16) is a bicyclic heteroaromatic compound featuring two nitroso (-NO) groups at the 1- and 4-positions of a partially saturated quinoxaline backbone. Its synthesis typically involves condensation reactions of substituted benzene-1,2-diamines with nitroso-containing reagents under acidic conditions, achieving yields up to 77% . The compound’s redox-active nitroso groups and planar quinoxaline core make it a candidate for applications in bioreductive therapies and coordination chemistry.

Properties

CAS No.

6335-61-1

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

1,4-dinitroso-2,3-dihydroquinoxaline

InChI

InChI=1S/C8H8N4O2/c13-9-11-5-6-12(10-14)8-4-2-1-3-7(8)11/h1-4H,5-6H2

InChI Key

DKNBSVJXLHTVEG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2N1N=O)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dinitroso-2,3-dihydroquinoxaline can be synthesized through various methods. One common approach involves the condensation of ortho-phenylenediamine with dicarbonyl compounds under acidic conditions . This reaction typically requires high temperatures and a strong acid catalyst. Another method involves the treatment of substituted ortho-phenylenediamine with oxalic acid under solvent-free conditions, followed by grinding at room temperature .

Industrial Production Methods

Industrial production of 1,4-Dinitroso-2,3-dihydroquinoxaline often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dinitroso-2,3-dihydroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives with amino groups.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,4-Dinitroso-2,3-dihydroquinoxaline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural differences among quinoxaline derivatives arise from substituent types (e.g., nitroso, ketone, hydroxyl, methyl) and saturation levels (dihydro vs. fully aromatic). Below is a comparative table:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Yield (%) Key Applications/Activities References
1,4-Dinitroso-2,3-dihydroquinoxaline C₈H₆N₄O₂ 206.16 Two nitroso (-NO) groups 77–92 Bioreductive agents, coordination
1,4-Dihydroquinoxaline-2,3-dione C₈H₆N₂O₂ 162.14 Two ketone (C=O) groups 77–92 Precursor for heterocyclic synthesis
1,4-Dihydroxyquinoxaline-2,3-dione C₈H₆N₂O₄ 194.14 Hydroxyl (-OH) and ketones 90 Anticancer (DNA damage induction)
2,3-Dimethylquinoxaline 1,4-dioxide C₁₀H₁₀N₂O₂ 190.20 Methyl (-CH₃), dioxide Not reported Antimicrobial, redox studies
7,8-Dichloro-2,3-dihydro[1,4]dioxinoquinoxaline C₁₀H₆Cl₂N₂O₂ 257.07 Chloro (-Cl), dioxane ring Not reported Photophysical materials

Physicochemical and Spectral Properties

  • NMR Data: 1,4-Dinitroso-2,3-dihydroquinoxaline: Distinct NH proton signals (δ ~11.90 ppm in DMSO-d₆) and aromatic protons (δ ~7.10 ppm) . 1,4-Dihydroxyquinoxaline-2,3-dione: Downfield-shifted hydroxyl protons (δ ~11.90 ppm) and planar quinoxaline ring confirmed by C=O bond lengths (1.226 Å) .
  • IR Spectra :
    • Nitroso derivatives show characteristic N=O stretches at ~1500 cm⁻¹, while ketones exhibit C=O stretches at ~1669 cm⁻¹ .

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